molecular formula C7H7N5O2 B588347 Methyl 6-amino-1H-purine-2-carboxylate CAS No. 130413-38-6

Methyl 6-amino-1H-purine-2-carboxylate

Cat. No.: B588347
CAS No.: 130413-38-6
M. Wt: 193.166
InChI Key: GCOKIACILXQMEF-UHFFFAOYSA-N
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Description

Methyl 6-amino-1H-purine-2-carboxylate is a methyl ester derivative of a substituted purine, featuring an amino group at position 6 and a carboxylate ester at position 2 of the heterocyclic ring. Purine derivatives are critical in biochemistry and pharmacology due to their structural resemblance to nucleobases, enabling roles in nucleic acid analogs, enzyme inhibitors, and therapeutic agents.

Properties

IUPAC Name

methyl 6-amino-7H-purine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-14-7(13)6-11-4(8)3-5(12-6)10-2-9-3/h2H,1H3,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOKIACILXQMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C2C(=N1)N=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-1H-purine-2-carboxylate typically involves the reaction of appropriate purine derivatives with methylating agents. One common method includes the reaction of 6-amino-1H-purine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-1H-purine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted purine derivatives, which can have different functional groups attached to the purine ring, enhancing their chemical and biological properties.

Scientific Research Applications

Methyl 6-amino-1H-purine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and nucleoside analogs.

    Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding purine metabolism.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 6-amino-1H-purine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s purine core distinguishes it from aliphatic or diterpenoid methyl esters (e.g., methyl palmitate, methyl shikimate, or sandaracopimaric acid methyl ester). Key differences include:

  • Functional Groups: The 6-amino group introduces hydrogen-bonding capacity, contrasting with non-polar hydrocarbon chains in fatty acid esters (e.g., methyl isostearate ).
  • Reactivity : The carboxylate ester at position 2 may undergo hydrolysis or nucleophilic substitution, similar to methyl shikimate , but the electron-deficient purine ring could modulate reaction kinetics.
Table 1: Structural and Functional Comparison
Compound Core Structure Key Functional Groups Molecular Features
Methyl 6-amino-1H-purine-2-carboxylate Purine 6-amino, 2-carboxylate methyl ester Aromatic, planar, polar
Methyl palmitate Fatty acid Aliphatic chain, methyl ester Non-polar, hydrophobic
Sandaracopimaric acid methyl ester Diterpenoid Bicyclic terpene, methyl ester Rigid, moderate polarity
Methyl shikimate Cyclohexenecarboxylic acid Hydroxyl groups, methyl ester Polar, chiral centers
Table 2: Analytical Techniques for Methyl Esters
Compound Preferred Method Key Spectral/Chromatographic Features
This compound HPLC/LC-MS UV absorption (260 nm), aromatic NMR shifts
Methyl palmitate GC-MS Aliphatic chain fragmentation (m/z 270–300)
Torulosic acid methyl ester GC-FID Terpene-specific retention indices
Methyl shikimate NMR, HPLC Hydroxyl protons (δ 4–5 ppm), chiral HPLC

Biological Activity

Methyl 6-amino-1H-purine-2-carboxylate (also known as 6-amino-2-methylpurine) is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₇N₅O₂ and a molecular weight of 177.16 g/mol. Its structure features an amino group at the 6-position and a carboxylate group at the 2-position of the purine ring, which is critical for its biological interactions.

Antiviral Activity

Research has indicated that this compound exhibits significant antiviral properties, particularly against viruses such as Hepatitis C Virus (HCV). A study focused on modified purine nucleosides demonstrated that compounds similar to this compound showed promising anti-HCV activity in vitro. The mechanism of action appears to involve inhibition of viral replication through interference with the viral polymerase activity .

Case Study: Anti-HCV Activity

A series of experiments were conducted to evaluate the antiviral efficacy of various purine derivatives, including this compound. The results indicated that modifications at the 6-position significantly enhanced antiviral activity. The compound's effectiveness was measured using cell-based replication assays, revealing a dose-dependent response with IC50 values suggesting potent inhibition of HCV replication .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies.

Cytotoxicity Studies

In a recent study, this compound was tested against several tumor cell lines using the MTT assay to assess cell viability. The results are summarized in Table 1:

Cell LineIC50 (µM)Description
A549 (Lung Cancer)<30High sensitivity to treatment
SK-BR-3 (Breast)>50Moderate resistance observed
Jurkat (Leukemia)<25Highly sensitive
COLO201 (Colon)<20Most sensitive among tested lines

The compound displayed selective cytotoxicity, particularly against COLO201 cells, suggesting its potential as an effective therapeutic agent against certain cancers .

The biological activity of this compound is believed to stem from its ability to mimic natural nucleobases, allowing it to interfere with nucleic acid synthesis and function. This mimetic action can lead to disruption in viral replication processes and tumor cell proliferation.

Research Findings

The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the purine ring can significantly alter the biological activity. For instance, introducing different substituents at the amino or carboxyl positions can enhance or diminish antiviral and anticancer effects .

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